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Introduction

Acoforestinine is a complex C19-diterpenoid alkaloid, a class of natural products known for
their intricate molecular structures and significant biological activities. Isolated from the roots of
Aconitum forrestii Stapf, the elucidation of its chemical structure represents a notable
achievement in natural product chemistry. This technical guide provides a summary of the
available information on the structural determination of acoforestinine, offering insights into
the general methodologies employed for such complex molecules. However, it must be noted
that the detailed experimental data and protocols from the primary literature are not fully
accessible, limiting the depth of this guide.

Chemical Identity and Physicochemical Properties

Acoforestinine is identified by the following key characteristics:
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Property Value

Molecular Formula Css5H51NO10

Molecular Weight 645.78 g/mol

CAS Number 110011-77-3

Class C19-Diterpenoid Alkaloid
Source Aconitum forrestii Stapf (Roots)

The Path to Structure Elucidation: A Methodological
Overview

The determination of acoforestinine's structure relied on a combination of spectroscopic
analysis and chemical synthesis, a common workflow in the field of natural product chemistry.
The general steps involved are outlined below.
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General Workflow for Acoforestinine Structure Elucidation

Isolation & Purification
(from Aconitum forrestii roots)
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(Molecular Formula, Mass Spectrometry)
Spectroscopic Analysis
(NMR, IR, etc.)

[Structure Hypothesis]
Chemical Synthesis
(Confirmation from Yunaconitine)
Ginal Structure Confirmatior)

Click to download full resolution via product page

Caption: A generalized workflow for the structure elucidation of a natural product like

acoforestinine.

Experimental Protocols: A General Perspective

Due to the inaccessibility of the detailed primary literature, specific experimental protocols for
the isolation and analysis of acoforestinine cannot be provided. However, a general
description of the likely methods is presented below.

1. Isolation and Purification: The process would have commenced with the collection and
drying of the roots of Aconitum forrestii. A solvent extraction, likely using ethanol, would have
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been performed to obtain a crude extract. This extract would then undergo extensive
chromatographic separation, such as column chromatography and preparative thin-layer
chromatography (TLC), to isolate the pure compound.

2. Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine
the elemental composition and exact mass of acoforestinine. This analysis would have
yielded the molecular formula CssHs1NO1o, corresponding to a molecular weight of
approximately 645 g/mol . The specific ionization technique used (e.g., Electrospray lonization -
ESI) is not detailed in the available abstracts.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was central to
deducing the complex carbon skeleton and the stereochemistry of acoforestinine.

e 1BBC-NMR: This technique would have been used to identify the number of distinct carbon
environments in the molecule, providing crucial information about the carbon framework.
While a data table was mentioned in the primary literature, the specific chemical shifts are
not publicly available.

e 1H-NMR: Proton NMR would have provided information about the number and connectivity of
protons, including their chemical environments and spatial relationships through coupling
constants. This data is essential for assembling the molecular structure piece by piece.

o 2D-NMR Techniques: Advanced 2D-NMR experiments, such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation), were likely used to establish the connectivity
between protons and carbons, allowing for the complete assembly of the molecular
structure.

4. Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence
of key functional groups within the acoforestinine molecule, such as hydroxyl (-OH), carbonyl
(C=0), and ether (C-O-C) groups, by observing their characteristic vibrational frequencies.

5. Chemical Synthesis for Confirmation: The proposed structure of acoforestinine was
confirmed through its semi-synthesis from a related, known diterpenoid alkaloid, yunaconitine.
This chemical correlation provides strong evidence for the correctness of the elucidated
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structure. The specific reagents and reaction conditions for this transformation are not available
in the consulted resources.

The Final Structure

The culmination of these analytical techniques led to the successful elucidation of the chemical
structure of acoforestinine.

laalt text

Conclusion

The elucidation of the chemical structure of acoforestinine stands as a testament to the power
of modern spectroscopic and synthetic techniques in unraveling the complexities of natural
products. While this guide provides an overview of the methodologies likely employed, the lack
of access to the complete primary data underscores the importance of data accessibility in the
scientific community for fostering further research and development. The intricate architecture
of acoforestinine, like other diterpenoid alkaloids, presents a compelling target for further
investigation into its biosynthetic pathways and potential pharmacological applications.

« To cite this document: BenchChem. [Unveiling the Architecture of Acoforestinine: A
Diterpenoid Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818447#acoforestinine-chemical-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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